3-[(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one
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Description
3-[(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one is a useful research compound. Its molecular formula is C20H20N4OS2 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one is 396.10785362 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Suzuki–Miyaura Coupling Reactions
The Suzuki–Miyaura (SM) coupling is a powerful carbon–carbon bond-forming reaction that has found widespread use in organic synthesis. F0665-0097 serves as an organoboron reagent in SM coupling reactions. Its success lies in its mild reaction conditions, functional group tolerance, and environmental compatibility. Researchers have tailored various boron reagents for specific SM coupling conditions, and F0665-0097 is one of them .
Cytotoxic Activity
Derivatives of 1,2,4-triazoles, including F0665-0097, have been evaluated for their cytotoxic activity. The standard 3-(4,5-dimethylthiazol-yl)-2,5-diphenyl-tetrazolium bromide (MTT) assay revealed insights into their potential as anticancer agents .
Anti-Tubercular Activity
Imidazole-containing compounds, such as F0665-0097, have been investigated for their anti-tubercular properties. Evaluations against Mycobacterium tuberculosis strains provide valuable information for drug development .
Protodeboronation Reactions
F0665-0097 has been employed in catalytic protodeboronation reactions. These reactions involve boron ate complex formation and play a role in the synthesis of various organic compounds .
properties
IUPAC Name |
3-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2/c1-13-8-9-14(2)15(10-13)12-26-19-22-21-18(23(19)3)11-24-16-6-4-5-7-17(16)27-20(24)25/h4-10H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXJQTYJEHSYJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-((2,5-dimethylbenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one |
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